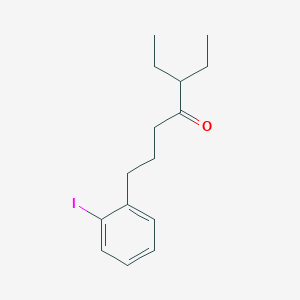
4-Heptanone, 5-ethyl-1-(2-iodophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptanone, 5-ethyl-1-(2-iodophenyl)- is an organic compound with the molecular formula C15H21OI It is a derivative of heptanone, characterized by the presence of an ethyl group at the fifth position and an iodophenyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptanone, 5-ethyl-1-(2-iodophenyl)- typically involves the iodination of a precursor compound followed by a series of organic reactions to introduce the ethyl and heptanone groups. One common method involves the use of iodinating agents such as iodine or iodobenzene in the presence of a catalyst to achieve the desired iodination .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
4-Heptanone, 5-ethyl-1-(2-iodophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of phenols or amines
Scientific Research Applications
4-Heptanone, 5-ethyl-1-(2-iodophenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodophenyl groups into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Heptanone, 5-ethyl-1-(2-iodophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The iodophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ethyl and heptanone groups contribute to the compound’s overall hydrophobicity and molecular stability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Heptanone: A simpler ketone without the iodophenyl and ethyl groups.
5-Ethyl-4-heptanone: Lacks the iodophenyl group but has a similar carbon backbone.
1-(2-Iodophenyl)-4-heptanone: Similar structure but without the ethyl group.
Uniqueness
4-Heptanone, 5-ethyl-1-(2-iodophenyl)- is unique due to the combination of the iodophenyl and ethyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
872835-39-7 |
|---|---|
Molecular Formula |
C15H21IO |
Molecular Weight |
344.23 g/mol |
IUPAC Name |
5-ethyl-1-(2-iodophenyl)heptan-4-one |
InChI |
InChI=1S/C15H21IO/c1-3-12(4-2)15(17)11-7-9-13-8-5-6-10-14(13)16/h5-6,8,10,12H,3-4,7,9,11H2,1-2H3 |
InChI Key |
BZLGTUVEDOKUAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)CCCC1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















